2-Methylproline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABDPNGQMUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16277-06-8, 1423025-85-7 | |
| Record name | 2-Methylproline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereochemical Control
Diverse Synthetic Routes to 2-Methylproline Hydrochloride
The preparation of 2-methylproline can be achieved through both classical multi-step syntheses starting from readily available precursors and more advanced asymmetric approaches designed to control stereoselectivity.
These routes often involve the construction of the pyrrolidine (B122466) ring or the introduction of the α-methyl group onto a pre-existing proline scaffold through a sequence of established chemical transformations.
A method for preparing optically active 2-methylproline begins with the achiral starting material 5-hydroxy-2-pentanone. google.com This strategy involves the creation of the α-amino acid structure, followed by optical resolution to separate the enantiomers. The key steps include the formation of an intermediate, 2-amino-5-hydroxy-2-methylpentanoic acid, which is then resolved. The desired enantiomer undergoes protection, chlorination, and subsequent cyclization to yield the final product. google.com
The general sequence is as follows:
Strecker Synthesis: 5-hydroxy-2-pentanone undergoes a reaction with a cyanating agent, such as potassium cyanide, and an ammonia (B1221849) buffer salt (e.g., ammonium (B1175870) carbonate) to form an α-aminonitrile. google.com
Hydrolysis: The resulting aminonitrile is hydrolyzed under acidic or basic conditions to yield racemic 2-amino-5-hydroxy-2-methylpentanoic acid. google.com
Optical Resolution: The racemate is treated with a chiral resolving agent, such as L-mandelic acid, to form diastereomeric salts. These salts can be separated by fractional crystallization. Subsequent pH adjustment liberates the optically active 2-amino-5-hydroxy-2-methylpentanoic acid. google.com
Protection and Cyclization: The amino group of the resolved intermediate is protected (e.g., with di-tert-butyl dicarbonate). The hydroxyl group is then converted to a leaving group via chlorination, which simultaneously removes the protecting group. The final step is an intramolecular cyclization to form optically active 2-methylproline. google.com
Table 1: Synthesis of Optically Active 2-Methylproline from 5-Hydroxy-2-pentanone google.com
| Step | Reactants/Reagents | Product | Yield |
| 1 & 2 | 5-hydroxy-2-pentanone, Ammonium carbonate, Potassium cyanide; then NaOH | 2-amino-5-hydroxy-2-methylpentanoic acid | 84.6% |
| 3 | Racemic 2-amino-5-hydroxy-2-methylpentanoic acid, L-mandelic acid | (S)-2-amino-5-hydroxy-2-methylpentanoic acid salt | N/A |
| 4 | Optically active intermediate, Di-tert-butyl dicarbonate (B1257347); then chlorinating agent | Optically active 2-methylproline | N/A |
Using the naturally occurring amino acid L-proline as a starting material is an effective strategy that leverages its inherent chirality. This approach, often termed "self-reproduction of chirality," involves the diastereoselective introduction of a methyl group at the C2 position. orgsyn.orgnih.gov
One well-established method involves a three-step sequence:
Acetal (B89532) Formation: (S)-proline is reacted with pivalaldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid) to form a rigid bicyclic acetal, (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. This step protects both the carboxylic acid and the secondary amine. orgsyn.org
Diastereoselective Alkylation: The bicyclic intermediate is deprotonated with a strong base like lithium diisopropylamide (LDA) at a low temperature to form an enolate. This enolate is then alkylated with methyl iodide. The bulky tert-butyl group on the acetal effectively shields one face of the molecule, directing the methyl group to be added from the opposite face, thus ensuring high diastereoselectivity. orgsyn.org
Hydrolysis: The resulting methylated bicyclic compound is hydrolyzed with aqueous acid (e.g., 3 N HCl) to cleave the acetal and yield (S)-2-methylproline. orgsyn.org The final product is typically isolated as the hydrochloride salt after removal of water. orgsyn.orggoogle.com
Table 2: Synthesis of (S)-2-Methylproline from L-Proline orgsyn.org
| Step | Starting Material | Key Reagents | Product | Yield |
| A | (S)-proline | Pivalaldehyde, Trifluoroacetic acid | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 67–74% |
| B | Step A Product | LDA, Methyl iodide | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 85–90% |
| C | Step B Product | 3 N Hydrochloric acid | (S)-2-Methylproline | 93–98% |
Another variation starts with the reaction of L-proline with chloral (B1216628) to form a 2-trichloromethyloxazolidinone intermediate. This intermediate is subsequently methylated and then hydrolyzed to give α-methyl-L-proline, reportedly in high yield. google.com
The synthesis of the 2-methylproline scaffold can also be achieved by constructing the pyrrolidine ring from acyclic amino acid precursors, such as alanine (B10760859) esters. nih.gov This approach involves the formation of a Schiff base from an alanine ester and a chiral auxiliary, followed by alkylation with a suitable dielectrophile to build the ring system.
For instance, a Schiff base derived from alanine can be alkylated with 1-chloro-3-iodopropane. nih.gov The subsequent hydrolytic cleavage of the chiral auxiliary and intramolecular cyclization affords the 2-methylproline ester. nih.gov The final product, this compound, is obtained after hydrolysis of the ester and treatment with hydrochloric acid. The synthesis of the precursor, L-alanine benzyl (B1604629) ester hydrochloride, is itself typically achieved by the esterification of L-alanine with benzyl alcohol in the presence of an acid catalyst. google.com
Asymmetric synthesis aims to create the desired stereoisomer directly, avoiding the need for resolution of a racemic mixture. These methods often rely on chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions.
Diastereoselective alkylation is a cornerstone of asymmetric synthesis for α,α-disubstituted amino acids like 2-methylproline. This strategy involves temporarily attaching a chiral auxiliary to the substrate to create a diastereomeric intermediate. The inherent stereochemistry of the auxiliary then directs the incoming alkyl group to a specific face of the molecule.
A prominent example is the synthesis starting from L-proline, as detailed previously (Section 2.1.1.2). The chiral center of proline is used to create a bicyclic acetal with pivalaldehyde. The steric bulk of the tert-butyl group in this rigid system forces the subsequent methylation via an enolate to occur from the less hindered side, resulting in high diastereoselectivity. orgsyn.org
Other methodologies employ different chiral auxiliaries. Schöllkopf's bis-lactim ether method has been applied to the synthesis of α-alkylproline derivatives. nih.gov In this approach, a commercially available bis-lactim ether derived from cyclo-(L-Val-Ala) is alkylated with a dielectrophile like 1,3-dibromopropane, leading to the formation of the 2-methylproline ring system with stereocontrol. nih.gov Similarly, Schiff bases derived from alanine and a chiral camphor (B46023) derivative, (2R,3R,5R)-2-hydroxypinan-3-one, have been used. The alkylation of this intermediate with 1-chloro-3-iodopropane, followed by hydrolysis and cyclization, yields (S)-α-methylproline methyl ester with high enantiomeric excess. nih.gov
Asymmetric Synthesis Approaches
Enantioselective Preparation Techniques
Achieving high enantiomeric purity is paramount in the synthesis of 2-Methylproline. Several sophisticated techniques have been developed to this end.
One of the most prominent methods involves the diastereoselective alkylation of a chiral precursor derived from proline itself. orgsyn.orgresearchgate.net In a process often termed "self-reproduction of chirality," a readily available enantiomer of proline (e.g., (S)-proline) is reacted with an aldehyde, such as pivalaldehyde or chloral hydrate, to form a rigid bicyclic oxazolidinone system. orgsyn.orgresearchgate.net This intermediate acts as a chiral template. Subsequent deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures creates a chiral enolate. orgsyn.org The rigid structure of this enolate directs the approach of an electrophile, typically methyl iodide, to a specific face, resulting in a highly stereocontrolled methylation with retention of configuration. orgsyn.org
Another powerful strategy is the "Memory of Chirality" (MOC) cyclization. researchgate.net This technique has been successfully applied to the synthesis of (R)-Boc-2-methylproline, a key precursor for the PARP inhibitor Veliparib. researchgate.net Starting from a chiral, non-cyclic precursor like alanine benzyl ester hydrochloride, the stereochemical information is retained through a cyclization process even though the original chiral center is temporarily disrupted. researchgate.net This method is highly efficient, providing excellent stereochemical control (99.6% enantiomeric excess) and has the significant advantage of not requiring chromatographic purification, making it suitable for large-scale synthesis. researchgate.net
Other enantioselective methods include the asymmetric hydrogenation of α,β-unsaturated pyrrolidine precursors using chiral ruthenium catalysts and the application of phase-transfer catalysis (PTC), which has proven effective for the asymmetric synthesis of various α-amino acid derivatives.
Table 1: Overview of Enantioselective Preparation Techniques
| Technique | Starting Material Example | Key Reagents/Steps | Key Feature | Reference |
|---|---|---|---|---|
| Diastereoselective Alkylation | (S)-Proline | Pivalaldehyde, LDA, Methyl iodide | "Self-reproduction of chirality" using a rigid chiral template. | orgsyn.orgresearchgate.net |
| Memory of Chirality (MOC) | Alanine benzyl ester hydrochloride | Cyclization reaction | Retention of stereochemistry without a persistent chiral center; avoids chromatography. | researchgate.net |
| Asymmetric Hydrogenation | α,β-Unsaturated pyrrolidine | Chiral Ruthenium catalysts | Direct creation of the chiral center via hydrogenation. |
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and highly selective reaction cascades. nih.gov While specific, widely adopted chemoenzymatic protocols for this compound are not extensively detailed in the literature, the principles of this methodology offer significant potential. Enzymes are renowned for their high stereoselectivity, often operating under mild reaction conditions. nih.gov A hypothetical chemoenzymatic route could involve an enzyme-catalyzed step to establish the key stereocenter, followed by chemical reactions to complete the synthesis of the pyrrolidine ring. For instance, a one-pot sequential method could combine a chemical reaction, such as a coupling reaction in an aqueous medium, with an asymmetric biocatalytic reduction to produce a chiral intermediate with high enantiomeric excess. nih.gov Such integrated processes, which combine the capabilities of microbes, enzymes, and chemocatalysts, demonstrate the potential for developing highly efficient and sustainable synthetic routes. nih.gov
Preparation of Enantiomerically Pure (R)- and (S)-2-Methylproline Hydrochloride
The synthesis of specific enantiomers, (R)- or (S)-2-Methylproline, relies on the enantioselective techniques mentioned previously. The choice of the starting material's chirality dictates the final product's stereochemistry.
The diastereoselective alkylation method detailed by Seebach and others is a robust route to either enantiomer. orgsyn.org Starting with commercially available (S)-proline leads to the formation of (S)-2-methylproline after the methylation and subsequent hydrolysis steps. orgsyn.org Conversely, beginning the same synthetic sequence with (R)-proline yields (R)-2-methylproline. orgsyn.org
Another approach involves the synthesis of a racemic mixture followed by classical resolution. A method starting from 5-hydroxy-2-pentanone first produces racemic 2-amino-5-hydroxy-2-methylpentanoic acid. google.com This intermediate is then treated with a chiral resolving agent, such as D-tartaric acid, which forms diastereomeric salts. Due to their different physical properties, these salts can be separated by crystallization. Subsequent steps then convert the separated enantiomers into the desired (R)- or (S)-2-methylproline. google.com
Regardless of the synthetic route to the free amino acid, the final step in preparing the hydrochloride salt is consistent. The purified enantiomer of 2-methylproline is treated with hydrochloric acid, typically in an aqueous or alcoholic solution, followed by crystallization to yield the stable and handleable hydrochloride salt. orgsyn.org
Synthesis of N-Protected Derivatives (e.g., N-Boc-2-Methylproline)
The secondary amine in the pyrrolidine ring of 2-methylproline is a reactive nucleophile. libretexts.org To perform selective modifications on other parts of the molecule, such as the carboxylic acid group, this amine must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is one of the most common choices for this purpose. masterorganicchemistry.com
The synthesis of N-Boc-2-methylproline is typically a straightforward procedure. (S)-2-methylproline hydrochloride is dissolved in a suitable solvent mixture, such as acetonitrile (B52724) and water, and treated with a base like triethylamine (B128534) to neutralize the hydrochloride and deprotonate the amine. chemicalbook.com Subsequently, di-tert-butyl dicarbonate (Boc₂O) is added, which reacts with the nucleophilic amine to form the N-Boc protected carbamate (B1207046) derivative. chemicalbook.com The product, (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, can then be isolated. chemicalbook.com A similar procedure can be applied to the (R)-enantiomer. chemicalbook.com
Strategies for Amine Group Protection
The protection of amines is a fundamental strategy in multi-step organic synthesis. libretexts.org The goal is to decrease the nucleophilicity of the nitrogen atom to prevent it from participating in unwanted side reactions. libretexts.orgorganic-chemistry.org
Carbamates : This is the most widely used class of protecting groups for amines. masterorganicchemistry.comnih.gov They are easily installed and are stable to a wide range of reaction conditions, yet can be removed selectively. masterorganicchemistry.com
Boc (tert-butyloxycarbonyl) : Introduced using Boc₂O, this group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA). masterorganicchemistry.com
Cbz (Carbobenzyloxy) : This group is installed using benzyl chloroformate and is removed by catalytic hydrogenation, a process that does not affect many other functional groups. masterorganicchemistry.com
Fmoc (9-Fluorenylmethyloxycarbonyl) : The Fmoc group is notably labile under basic conditions (e.g., using piperidine) but is stable to acid. masterorganicchemistry.com
The availability of protecting groups with different cleavage conditions allows for an orthogonal protection strategy . organic-chemistry.org This enables the selective deprotection of one amine in the presence of others, which is crucial in complex syntheses like peptide assembly. organic-chemistry.org
Role in Sequential Organic Transformations
N-protected derivatives of 2-methylproline are not end products but crucial intermediates that facilitate multi-step synthetic sequences. myskinrecipes.com The protecting group acts as a temporary "mask," allowing chemists to selectively manipulate other functional groups within the molecule.
A prime example is the synthesis of the pharmaceutical agent Veliparib, where (R)-N-Boc-2-methylproline is a key building block. researchgate.net The Boc group protects the amine, enabling the carboxylic acid to be activated and coupled with another molecule to form an amide bond.
Furthermore, protection allows for transformations of the carboxylic acid itself. For instance, the carboxylic acid of N-Boc-2-methylproline can be reduced to a primary alcohol (N-Boc-2-methylprolinol) using reducing agents like a borane-dimethyl sulfide (B99878) complex. The robust Boc group remains unaffected by these conditions. Once the desired transformations are complete, the protecting group is removed in a final deprotection step to reveal the free amine in the target molecule. masterorganicchemistry.com This strategy is fundamental to modern peptide synthesis and the construction of complex bioactive molecules. masterorganicchemistry.commyskinrecipes.com
Industrial Scale-Up Considerations and Optimization Strategies
Translating a laboratory synthesis to an industrial scale presents numerous challenges related to cost, safety, efficiency, and consistency. nih.gov For this compound, several key factors must be considered for successful scale-up.
Process Optimization : The choice of reagents and reaction conditions is critical. Methods that require cryogenic temperatures (e.g., -78°C for LDA reactions) are energy-intensive and difficult to manage in large reactors. google.com Therefore, developing routes that operate at or near ambient temperature is highly desirable. google.com
Solvent and Reagent Selection : On a large scale, solvent choice is dictated by safety, environmental impact, and cost. For example, replacing tetrahydrofuran (B95107) (THF) with 2-methyltetrahydrofuran, which has a higher boiling point and is derived from renewable resources, can improve the safety and greenness of the process. Similarly, avoiding expensive or highly hazardous reagents is a priority. google.com
Reaction Efficiency : To maximize throughput, reaction times should be minimized. The use of microwave irradiation has been shown to dramatically reduce reaction times for certain cyclization steps from hours to minutes while maintaining high yields.
Purification : Chromatographic purification is often impractical and costly on an industrial scale. Syntheses that yield high-purity products directly from the reaction mixture, such as the "memory of chirality" method which avoids chromatography, are ideal for large-scale production. researchgate.net
Advanced Manufacturing Technologies : Continuous flow chemistry offers significant advantages over traditional batch processing for industrial production. Flow reactors allow for superior control over reaction parameters like temperature and mixing, leading to better product consistency, improved safety for hazardous reactions, and easier scalability.
Table 2: Industrial Scale-Up and Optimization Strategies
| Consideration | Laboratory Method Example | Industrial Optimization Strategy | Advantage | Reference |
|---|---|---|---|---|
| Temperature Control | Use of LDA at -78°C | Develop routes using milder bases at higher temperatures. | Reduced energy cost, improved safety, easier handling. | google.com |
| Solvent Choice | Tetrahydrofuran (THF) | Replace with 2-methyltetrahydrofuran. | Higher boiling point, improved safety, greener solvent. | |
| Reaction Time | Conventional heating for hours. | Microwave irradiation. | Significant reduction in reaction time (hours to minutes). | |
| Purification | Silica gel chromatography. | Develop routes that avoid chromatography (e.g., MOC). | Reduced cost, solvent waste, and processing time. | researchgate.net |
| Process Technology | Batch reactor. | Continuous flow reactor. | Better control, consistency, safety, and scalability. |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Conformational Insights
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For 2-Methylproline, NMR provides detailed information on the conformational equilibria that are fundamental to its chemical behavior.
The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (DOWN) and Cγ-exo (UP). nih.gov The introduction of a methyl group at the C2 (or Cα) position significantly restricts the ring's flexibility. This steric hindrance biases the equilibrium, favoring one pucker over the other to minimize unfavorable steric interactions. Computational energy studies and NMR analysis indicate that the C2-methyl group plays a dominant role in defining the conformational landscape of the ring. In standard proline residues, the energy difference between puckers is modest, but for 2-methylproline, the steric clash involving the methyl group severely disfavors certain conformations, leading to a more rigid and defined ring structure.
| Compound | Dominant Ring Pucker | Key Influencing Factor |
|---|---|---|
| Proline | Dynamic equilibrium between Cγ-endo and Cγ-exo | Substituents and peptide context |
| 2-Methylproline | Restricted; biased toward a specific pucker | Steric hindrance from the C2-methyl group |
The peptidyl-prolyl amide bond is unique among amino acids because the energy barrier for isomerization between the cis and trans conformations is relatively low, allowing both to be populated at equilibrium. hw.ac.ukmdpi.com This isomerization is often a rate-limiting step in protein folding. hw.ac.uk However, the Cα-methylation in 2-methylproline introduces severe steric repulsion. Specifically, in the cis conformation, the Cα-methyl group would clash sterically with the preceding residue's Cα atom. Consequently, the prolyl amide bond in peptides containing 2-methylproline is almost exclusively forced into the trans geometry. This conformational rigidity is a key feature, making 2-methylproline a valuable tool for stabilizing specific secondary structures, such as β-turns, in peptide design. The slow rate of isomerization on the NMR timescale allows for the distinct observation and quantification of both isomers if present. mdpi.comnih.gov
| Compound in Peptide Chain | Typical Trans Isomer Population | Typical Cis Isomer Population | Primary Reason for Distribution |
|---|---|---|---|
| Proline | ~80-95% | ~5-20% | Moderate energy difference between isomers. imrpress.com |
| 2-Methylproline | >99% | <1% | Severe steric hindrance from the Cα-methyl group disfavors the cis state. |
The C2 carbon of 2-methylproline is a chiral center, giving rise to (R)- and (S)-enantiomers. NMR spectroscopy is a fundamental technique for assessing the stereochemical integrity and determining the enantiomeric purity of the compound. nih.govmdpi.com Since enantiomers are spectroscopically identical in an achiral environment, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is necessary. mdpi.comresearchgate.net These agents react with or form complexes with the enantiomers to create diastereomeric species, which have distinct chemical and physical properties and, therefore, different NMR spectra. researchgate.net For example, derivatization with a chiral reagent like Mosher's acid can lead to separable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the direct integration and quantification of each enantiomer to determine the enantiomeric excess (e.e.). researchgate.net
| Technique | Principle | Observable NMR Effect | Example Chiral Agent |
|---|---|---|---|
| Chiral Derivatizing Agent (CDA) | Covalent bonding to form diastereomers. | Distinct chemical shifts for protons or other nuclei near the chiral center in the resulting diastereomers. | α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) |
| Chiral Solvating Agent (CSA) | Non-covalent formation of transient diastereomeric complexes. | Separation of signals for the (R) and (S) enantiomers due to differential shielding in the chiral solvent environment. | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) |
X-ray diffraction on single crystals provides the most definitive and high-resolution data on the molecular structure in the solid state. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For 2-Methylproline hydrochloride, a crystal structure analysis would unambiguously reveal the puckering of the pyrrolidine ring, the geometry of the carboxylic acid and amine groups, and the hydrogen-bonding network involving the chloride counterion. nih.gov This solid-state information serves as a crucial benchmark for comparison with the dynamic conformational equilibria observed in solution by NMR and with theoretical calculations. soton.ac.uk The packing of the molecules in the crystal lattice is dictated by intermolecular forces, including hydrogen bonds between the protonated amine, the carboxylic acid, and the chloride ion, which can influence the observed conformation. nih.gov
| Structural Parameter | Significance for this compound |
|---|---|
| Torsional Angles of the Ring | Definitively determines the exact ring pucker (e.g., Cγ-exo or Cγ-endo) in the solid state. |
| Bond Lengths and Angles | Provides precise geometric data, confirming the covalent structure and identifying any strain induced by the methyl group. |
| Intermolecular Interactions | Reveals the hydrogen-bonding network with the chloride ion and neighboring molecules, explaining the crystal packing. |
| Absolute Stereochemistry | Can determine the absolute configuration ((R) or (S)) if a suitable heavy atom is present or through anomalous dispersion methods. |
Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, making FTIR a valuable tool for structural confirmation. For this compound, the FTIR spectrum would display characteristic bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary ammonium (B1175870) salt, the C=O stretch of the carboxyl group, and C-H stretches of the methyl and methylene (B1212753) groups. While less direct than NMR for detailed conformational analysis, subtle shifts in the positions and shapes of these vibrational bands can be sensitive to the local environment, such as hydrogen bonding and conformation. For instance, the frequency of the C=O stretching vibration can be influenced by the strength of hydrogen bonding, which in turn is related to the molecule's conformation and crystal packing.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 2500-3300 (broad) | Carboxylic acid |
| N⁺-H stretch | 2400-3200 (broad) | Secondary ammonium ion |
| C-H stretch | 2850-3000 | Alkyl (CH₃, CH₂) |
| C=O stretch | 1700-1725 | Carboxylic acid (protonated) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Influence of Methyl Substitution on Conformational Space
The addition of a methyl group to the proline backbone at the second carbon (Cα) dramatically alters the molecule's flexibility and conformational preferences. This substitution is a key strategy in peptide design for creating well-defined secondary structures.
Steric Effects and Constrained Conformation
The primary influence of the Cα-methyl group is the introduction of significant steric hindrance. This steric bulk severely restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) backbone dihedral angles, making 2-methylproline one of the most conformationally constrained amino acids. nih.gov The pyrrolidine ring's flexibility is curtailed, and the puckering of the five-membered ring is influenced by the presence of this substituent. rsc.orgnih.gov
A crucial consequence of this steric constraint is its effect on the amide bond preceding the proline ring. The methylation forces the prolyl amide bond to exist almost exclusively in the trans geometry. nih.gov This is a significant deviation from unmodified proline, where the energy difference between the cis and trans isomers is small enough to allow for a significant population of the cis conformation, a property vital for protein folding and function. sigmaaldrich.com
Comparison with Unmodified Proline and Other Analogues
When compared to its parent amino acid, proline, 2-methylproline (also referred to as α-methylproline or αMePro) exhibits a markedly different conformational profile. While proline's backbone angle φ is already restricted to approximately -65° due to its cyclic side chain, the addition of the methyl group further limits the accessible conformational space. nih.govresearchgate.net
Studies have shown that αMePro has a remarkable tendency to promote the formation of β-turn conformations when incorporated into a peptide chain, a characteristic that is less pronounced in unsubstituted proline. nih.govnih.gov Furthermore, while proline can readily adopt both polyproline I (PPI) and polyproline II (PPII) helical structures, the methyl substitution in 2-methylproline enhances the stability of the PPII conformation. rsc.org This preference is attributed to the steric clash that the methyl group would create in other arrangements. In aqueous solutions, the introduction of 2-methylproline significantly reduces the population of the cis isomer of the prolyl peptide bond compared to proline. rsc.org
Theoretical and Computational Approaches to Conformation
To precisely map the conformational landscape of 2-methylproline, theoretical and computational chemistry methods are indispensable. These approaches provide detailed energetic and structural data that complement experimental findings.
Density Functional Theory (DFT) Calculations on Conformational Preferences
Density Functional Theory (DFT) has been effectively employed to investigate the conformational preferences of 2-methylproline, often using N-acetyl-N'-methylamide (Ac-2-MePro-NHMe) derivatives as models. These calculations allow for a detailed exploration of the potential energy surface and the identification of stable conformers.
DFT studies confirm that the Cα tetrasubstitution destabilizes conformers that require a cis peptide bond arrangement due to steric repulsion. rsc.org In the gas phase, structures stabilized by intramolecular hydrogen bonds (C7 H-bonded structures) are calculated to be dominant. rsc.org However, in a polar solvent like water, these intramolecularly bonded structures become significantly depopulated, leading to an increase in the populations of polyproline and α-helical structures. rsc.org The calculations highlight a significant energetic penalty for the cis conformation, explaining its low population in peptides containing 2-methylproline.
Below is a data table summarizing the calculated relative free energies for different conformations of the Ac-2-MePro-NHMe model in water, illustrating the preference for specific structures.
| Conformer Type | Ring Pucker | Relative Gibbs Free Energy (ΔG, kcal/mol) in Water | Population (%) in Water |
|---|---|---|---|
| Polyproline II (PII) | Up | 0.00 | 41.8 |
| α-Helical (α) | Down | 0.43 | 20.0 |
| Polyproline I (PPI) | Down | 0.89 | 8.6 |
| βI-turn | - | 0.25 | 25.2 |
| C7 H-bonded | - | >1.5 | <5 |
Data adapted from DFT calculations on Ac-2-MePro-NHMe models in aqueous solution. The βI-turn data is from the Ac-Ala-2-MePro-NHMe model. Exact values may vary based on the computational model. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While extensive Molecular Dynamics (MD) simulations specifically targeting the isolated this compound molecule are not widely documented, its dynamic behavior can be inferred from computational energy landscapes and simulations of peptides where it is incorporated. nih.govnih.govnih.gov MD simulations are crucial for understanding the time-dependent behavior of molecules, including conformational transitions and interactions with the solvent. bohrium.com
For proline and its derivatives, MD simulations are used to explore the dynamics of pyrrolidine ring puckering, the cis-trans isomerization barrier, and the stability of secondary structures. nih.govnih.gov Given the high energy barrier for cis-trans isomerization in 2-methylproline predicted by DFT, MD simulations would be expected to show very infrequent transitions from the favored trans state. The dynamic behavior would be dominated by the puckering of the pyrrolidine ring and torsional vibrations within the stable trans conformation. In a polar solvent, simulations would show the formation of stable hydration shells around the charged termini of the hydrochloride salt, influencing the local conformational dynamics.
Prediction of Intermolecular and Intramolecular Interactions
Computational models are used to predict the non-covalent interactions that stabilize certain conformations and govern how 2-methylproline interacts with its environment. nih.govescholarship.org These interactions can be both intramolecular (within the molecule) and intermolecular (with other molecules).
Intramolecular Interactions: In nonpolar environments, amino acids like proline can form intramolecular hydrogen bonds. chemrxiv.orgnih.gov For instance, studies on the related N-acetylproline show that a strong intramolecular hydrogen bond can form between the carboxylic acid's O-H group and the amide C=O group, which stabilizes a specific conformer. rsc.org In 2-methylproline, a similar N···H-O interaction between the pyrrolidine nitrogen and the carboxylic acid proton is a key feature of certain low-energy conformers in the gas phase. chemrxiv.org The strength of this interaction is predicted to be significant, influencing the geometry and vibrational frequencies of the molecule.
Intermolecular Interactions: In the hydrochloride salt form and in aqueous solution, intermolecular interactions become dominant. The primary interactions are strong ion-dipole and hydrogen bonding interactions between the protonated amine (N-H+), the carboxylic acid group, and water molecules. The chloride ion will also be solvated. The Cα-methyl group, being nonpolar, introduces a hydrophobic character to its immediate vicinity, which can influence local water structuring and potential hydrophobic interactions if incorporated within a larger peptide sequence. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose interaction energies into electrostatic, exchange, induction, and dispersion components, providing a detailed picture of the forces at play.
Applications in Organic Synthesis and Catalysis
Role as a Chiral Building Block and Intermediate in Complex Molecule Synthesis
2-Methylproline hydrochloride serves as a crucial chiral building block, or synthon, in the asymmetric synthesis of complex organic molecules, including pharmaceuticals. Its rigid pyrrolidine (B122466) ring and the stereodefined methyl group at the C2 position allow for a high degree of stereochemical control in reactions. This makes it an attractive starting material or intermediate for the synthesis of molecules with specific three-dimensional arrangements, which is often critical for their biological activity.
The hydrochloride salt form of 2-methylproline offers improved stability and handling characteristics compared to the free amino acid, making it more convenient for synthetic applications. A common strategy for its synthesis involves the diastereoselective alkylation of a chiral precursor derived from proline itself. This process ensures the production of enantiomerically pure 2-methylproline, which is essential for its role as a chiral building block.
One notable application involves its use in the synthesis of peptide derivatives. For instance, Methyl L-2-methylprolinate hydrochloride, synthesized from L-2-methylproline, is a key intermediate in the production of compounds like Glycyl-L-2-Methylprolyl-L-Glutamate. Furthermore, the rigid structure of 2-methylproline is utilized to control the conformation of peptides, influencing their biological function.
The versatility of this compound as a chiral synthon is evident in its application in the synthesis of pharmaceutically active compounds, such as histamine H3 receptor antagonists. Its incorporation into the molecular structure of these compounds is often a key determinant of their efficacy.
Applications in Asymmetric Organocatalysis
In recent years, asymmetric organocatalysis has become a powerful tool in organic synthesis, providing an alternative to traditional metal-based catalysts. nih.govmdpi.comnih.gov 2-Methylproline and its derivatives have carved out a significant niche in this field, demonstrating high efficiency and stereoselectivity in a variety of transformations. These catalysts operate through different activation modes, with enamine and iminium ion catalysis being the most prominent.
The catalytic cycle of proline and its derivatives, including 2-methylproline, in many reactions proceeds through the formation of a key enamine intermediate. wikipedia.orgprinceton.eduresearchgate.net This intermediate is formed by the reaction of the secondary amine of the catalyst with a carbonyl compound, such as an aldehyde or a ketone. researchgate.net The resulting enamine is a nucleophile that can then react with an electrophile.
Mechanistic studies have shown that the stereoselectivity of these reactions is largely dictated by the structure of the catalyst and the transition state geometry. wikipedia.orgacs.org In the case of 2-methylproline, the presence of the methyl group at the α-carbon can significantly influence the steric environment of the enamine intermediate, leading to enhanced enantioselectivity compared to proline in certain reactions. nih.gov
Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the transition states of these reactions. nih.gov These studies have provided insights into the origins of stereoselectivity, highlighting the role of non-covalent interactions and the conformational preferences of the catalyst-substrate complex. For example, in the α-alkylation of aldehydes, the anti-enamine is favored for cyclization, and the stereoselectivity is influenced by the stabilization of the developing anion by the catalyst. acs.org
This compound and its derivatives have been successfully applied as organocatalysts in a range of asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental in the construction of chiral molecules with high enantiomeric purity.
The asymmetric α-alkylation of aldehydes and ketones is a crucial transformation for the synthesis of chiral carbonyl compounds. researchgate.netnih.gov 2-Methylproline has been shown to be a highly effective catalyst for the intramolecular α-alkylation of aldehydes, yielding cyclic products with high enantioselectivities. nih.gov For instance, the treatment of substituted acyclic halo-aldehydes with a catalytic amount of 2-methylproline in the presence of a base like triethylamine (B128534) leads to the formation of cyclic aldehydes in good yields and with excellent enantiomeric excess (ee). nih.gov
The enhanced enantioselectivity observed with 2-methylproline compared to proline in these reactions has been attributed to the steric influence of the α-methyl group, which helps to create a more defined chiral environment in the transition state. nih.gov This leads to a greater energy difference between the transition states leading to the two possible enantiomers, resulting in a higher ee.
Recent advancements have also demonstrated the use of synergistic catalytic systems, combining enamine catalysis with other activation modes like photoredox catalysis, to achieve the enantioselective α-alkylation of aldehydes with simple olefins. princeton.edu While these studies have often focused on proline and its derivatives in general, the principles can be extended to catalysts like 2-methylproline.
Table 1: Enantioselectivity in 2-Methylproline-Catalyzed Intramolecular α-Alkylation of an Aldehyde
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-Methylproline | Substituted acyclic halo-aldehyde | Cyclic aldehyde | High | >95 acs.orgnih.gov |
| Proline | Substituted acyclic halo-aldehyde | Cyclic aldehyde | High | Lower than 2-Methylproline nih.gov |
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. medcraveonline.com The development of asymmetric organocatalytic Michael additions has been a significant area of research. researchgate.netarkat-usa.orgresearchgate.net Proline and its derivatives, including 2-methylproline, have been employed as catalysts for these reactions, proceeding through an enamine intermediate. nih.govresearchgate.net
In a typical proline-catalyzed Michael addition, the enamine formed from the catalyst and a donor molecule (e.g., a ketone or aldehyde) adds to a Michael acceptor (e.g., an α,β-unsaturated ketone or nitroolefin). researchgate.net The stereochemical outcome of the reaction is controlled by the chiral catalyst, which directs the approach of the acceptor to the enamine.
While many studies focus on proline, the principles are applicable to its derivatives. For instance, proline-derived catalysts have been shown to be effective in the Michael addition of ketones to nitroolefins, yielding products with high diastereo- and enantioselectivity. researchgate.net The use of ionic liquids as a solvent has also been explored in L-proline catalyzed Michael additions, sometimes requiring an additional catalyst to achieve high yields. arkat-usa.org
The Mannich reaction is a three-component reaction that involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. wikipedia.org Proline and its derivatives are effective catalysts for asymmetric Mannich reactions, providing access to chiral β-amino carbonyl compounds, which are important building blocks for the synthesis of pharmaceuticals and natural products. libretexts.orgnih.gov
The mechanism of the proline-catalyzed Mannich reaction is analogous to that of the aldol (B89426) reaction, involving the formation of an enamine intermediate from the catalyst and a ketone or aldehyde. libretexts.org This enamine then reacts with an imine, which is formed in situ from an aldehyde and an amine. The stereoselectivity of the reaction is controlled by the chiral catalyst, which directs the facial attack of the enamine on the imine.
(S)-proline typically catalyzes the Mannich reaction to favor the formation of the syn-product. wikipedia.org However, modified proline catalysts, such as those with a methyl group, can be used to favor the formation of the anti-product. wikipedia.org This demonstrates the tunability of the catalyst structure to control the stereochemical outcome of the reaction. Proline-catalyzed Mannich reactions can generate two adjacent stereogenic centers simultaneously with high stereocontrol. libretexts.org
Table 2: Stereochemical Control in Proline-Derivative Catalyzed Mannich Reactions
| Catalyst | Reactants | Major Product Diastereomer | Reference |
|---|---|---|---|
| (S)-Proline | Ketone, Aldehyde, Amine | syn | wikipedia.org |
| (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehyde, α-imino ethyl glyoxylate | anti | libretexts.org |
Design and Development of Novel Organocatalysts
This compound serves as a crucial chiral building block in the design and development of novel organocatalysts. The presence of a methyl group at the α-carbon introduces significant steric hindrance and conformational rigidity, properties that are highly desirable in asymmetric catalysis. The inherent chirality of 2-methylproline, derived from the natural amino acid proline, allows it to be used as a scaffold for creating catalysts that can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
The development of organocatalysts derived from 2-methylproline often involves modifying its carboxylic acid or secondary amine functionalities to introduce other catalytic moieties. These modifications can create bifunctional catalysts where, for example, the amine can act as a Lewis base (through enamine or iminium ion formation) while another appended group can act as a Brønsted acid or base, activating the reaction partners in a concerted fashion within the chiral environment of the catalyst. This strategic design leads to highly organized transition states, enhancing both the rate and the enantioselectivity of chemical transformations such as aldol reactions, Mannich reactions, and Michael additions. The hydrochloride salt form of 2-methylproline ensures stability and ease of handling during the synthesis of these complex catalytic structures.
Utilization in Peptide and Peptidomimetic Chemistry
The unique structural features of 2-methylproline (α-methylproline) make it a valuable tool in peptide and peptidomimetic chemistry. Its incorporation into peptide sequences imparts specific conformational properties, enhances stability, and allows for the design of analogues with tailored biological activities.
Incorporation into Peptide Sequences
The synthesis of peptides containing 2-methylproline presents unique challenges due to the steric hindrance caused by the Cα-tetrasubstituted center. The methyl group at the alpha-carbon sterically encumbers both the amino and carboxyl groups, which can significantly slow down the rates of both coupling and deprotection steps during standard solid-phase peptide synthesis (SPPS).
To overcome these challenges, more robust coupling reagents and modified protocols are often required. Standard coupling agents may prove insufficient, necessitating the use of more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or microwave-assisted synthesis to drive the sluggish amide bond formation to completion. Despite these synthetic hurdles, the successful incorporation of 2-methylproline is highly sought after for its profound impact on peptide structure and function. ingentaconnect.combenthamdirect.comnih.gov
Modulation of Peptide Secondary Structure and Stability
The substitution of a standard proline residue with 2-methylproline introduces a Cα-tetrasubstituted α-amino acid, which dramatically restricts the conformational freedom of the peptide backbone. nih.gov This restriction is primarily due to the steric clash of the α-methyl group, which limits the possible values of the phi (φ) and psi (ψ) dihedral angles. This "conformational locking" effect makes 2-methylproline a powerful tool for stabilizing specific secondary structures within a peptide. benthamdirect.com
Research has demonstrated that 2-methylproline is a potent inducer and stabilizer of β-turn structures. orgsyn.org A β-turn is a secondary structure element where the peptide chain reverses its direction, a feature crucial for the folding and function of many proteins and peptides. The replacement of proline with 2-methylproline in a peptide sequence has been shown to significantly favor the formation of a stable type I β-turn. rsc.orgrsc.org For example, in the model peptide Ac-Ala-Pro-NHMe, the open conformers are predominantly populated in water. However, when proline is replaced with 2-methylproline (Ac-Ala-2-MePro-NHMe), the conformer with a βI-turn becomes the most preferred, with a population of 25.2% in water. rsc.orgrsc.org
Furthermore, 2-methylproline enhances the stability of the Polyproline II (PPII) helix, a left-handed helical structure prevalent in collagen and other proteins involved in signal transduction. rsc.org The substitution of a single proline with 2-methylproline in model peptides leads to a notable increase in the stability of the PPII structure. rsc.orgrsc.org This effect is attributed to the increased stability of the up-puckered ring conformation of the 2-methylproline residue. rsc.org
| Peptide Sequence | Structural Feature | Observation | Quantitative Finding |
|---|---|---|---|
| Ac-Ala-2-MePro-NHMe | βI-Turn Population | Increased preference for βI-turn structure in water compared to Ac-Ala-Pro-NHMe. | 25.2% population for the βI-turn conformer. rsc.orgrsc.org |
| Ac-(Pro)4-2-MePro-NMe2 | PPII Structure Stability | Enhanced relative stability of the Polyproline II helix. | Enhanced by 8.11 kcal/mol. rsc.orgrsc.org |
| Ac-(Hyp-Gly-Pro)-(Hyp-Gly-2-MePro)-NMe2 | PPII Structure Stability | Enhanced relative stability in a collagen model peptide. | Enhanced by 3.91 kcal/mol. rsc.orgrsc.org |
| Generic Prolyl Peptide Bond | Cis Isomer Population | Significant decrease in the population of the cis prolyl peptide bond in water. | 20.6% decrease in cis population. rsc.orgrsc.org |
Design of Conformationally Constrained Peptide Analogues
The primary application of 2-methylproline in peptidomimetic chemistry is the design of conformationally constrained analogues. lifechemicals.com Natural peptides are often highly flexible, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. By incorporating 2-methylproline, chemists can reduce this flexibility, locking the peptide into a specific, biologically active conformation. nih.govnih.gov
This conformational restriction serves several purposes. First, it can increase the peptide's binding affinity for its target receptor by pre-organizing the molecule into the correct binding geometry, thus reducing the entropic penalty upon binding. nih.gov Second, the steric shield provided by the α-methyl group, combined with the stabilized secondary structure, can significantly increase the peptide's resistance to proteases, thereby extending its half-life in vivo. orgsyn.org This strategy has been successfully employed to develop more potent and stable analogues of hormones, neurotransmitters, and enzyme inhibitors. lifechemicals.com The use of conformationally restricted amino acids like 2-methylproline is a cornerstone of modern peptidomimetic drug design. lifechemicals.commonash.edu
Synthesis of Natural Products and Bioactive Scaffolds
Precursor in Alkaloid Synthesis
The 2-methylproline framework is a recurring motif in a variety of alkaloids, particularly those containing substituted pyrrolidine and pyrrolizidine cores. Its rigid structure makes it an invaluable starting material for asymmetric synthesis, where the existing stereocenter at the C2 position directs the stereochemical outcome of subsequent reactions. Synthetic strategies often involve the elaboration of the pyrrolidine ring or transformations of its carboxyl and amine functionalities to construct the more complex polycyclic systems characteristic of these alkaloids. The use of enantiomerically pure 2-methylproline ensures the production of the target alkaloid in the correct stereoisomeric form, which is crucial for its biological activity.
Synthesis of Specific Natural Product Fragments
The utility of this compound is prominently demonstrated in the total synthesis of several complex natural products where the α-methyl-substituted proline moiety is a key structural fragment.
Methylgriselimycin : While direct synthesis using this compound is not extensively detailed in the provided sources, the structural similarity of its core to components of complex peptides underscores its potential. The synthesis of peptide derivatives often utilizes key intermediates like Methyl L-2-methylprolinate hydrochloride, which can be prepared from L-2-methylproline. This demonstrates the role of 2-methylproline derivatives in building blocks for larger, more complex molecules.
Nazumazoles : The application of this compound in the synthesis of Nazumazoles is an area of ongoing research. The structural features of Nazumazoles, which often contain complex heterocyclic systems, make chiral building blocks like 2-methylproline derivatives attractive starting points for synthetic strategies.
Role in the Preparation of Pharmaceutical Intermediates
(S)-2-Methylproline hydrochloride is a critical intermediate in the synthesis of Veliparib (ABT-888), an inhibitor of poly (ADP-ribose) polymerase (PARP). hsppharma.com The synthesis of Veliparib relies on the availability of enantiomerically pure (S)-2-methylproline as a starting material to construct the core structure of the drug molecule. Various synthetic routes have been developed to produce this key intermediate on a larger scale, highlighting its industrial importance in the pharmaceutical sector. One scalable method for the (R)-enantiomer, which can be adapted, proceeds from alanine (B10760859) benzyl (B1604629) ester hydrochloride over four steps without the need for chromatography. Another route begins with 5-hydroxy-2-pentanone, which is converted through several steps into 2-amino-5-hydroxy-2-methyl pentanoic acid, a precursor to 2-methylproline. google.com
The table below summarizes key synthetic pathways for preparing the 2-methylproline core, a crucial step for its application as a pharmaceutical intermediate.
| Starting Material | Key Steps & Intermediates | Final Product Form |
| (S)-proline | 1. Reaction with pivalaldehyde and trifluoroacetic acid to form a bicyclic oxazolidinone. 2. Methylation using a strong base (LDA) and iodomethane. 3. Acidic hydrolysis with hydrochloric acid. | (S)-2-methylproline |
| Alanine benzyl ester hydrochloride | Four-step process based on a "memory of chirality" cyclization, avoiding chromatography. | (R)-Boc-2-methylproline |
| 5-hydroxy-2-pentanone | 1. Condensation with a cyaniding reagent and an ammonia (B1221849) buffer salt. 2. Hydrolysis to produce 2-amino-5-hydroxy-2-methyl pentanoic acid. google.com | Optically active 2-methylproline google.com |
| (S)-proline | 1. Reaction with chloral (B1216628) hydrate to form an azetidinone intermediate. 2. Alkylation with MeI. 3. Reflux in 6M HCl. guidechem.com | (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride) guidechem.com |
Molecular Interactions and Mechanistic Biology
Interaction with Biological Macromolecules at a Molecular Level
The introduction of a methyl group at the C2 position of the proline ring imposes significant conformational constraints. This steric bulk is a primary determinant of its interaction with biological macromolecules, influencing protein structure and stability in unique ways.
Protein folding is a critical process where a polypeptide chain acquires its native three-dimensional structure to become biologically active. nih.gov Proline residues play a pivotal role in this process due to their ability to adopt both cis and trans conformations of the peptide bond, with the cis-trans isomerization often being a rate-limiting step in protein folding.
2-Methylproline hydrochloride drastically alters this dynamic. The steric hindrance from the C2-methyl group restricts the flexibility of the pyrrolidine (B122466) ring, strongly favoring a specific pucker. This constraint forces the prolyl amide bond to exist almost exclusively in the trans geometry. By eliminating the cis conformation as a possibility, the incorporation of 2-methylproline into a peptide chain can direct the folding pathway, preventing the formation of certain intermediates and potentially accelerating the folding process towards a specific conformation. This makes it a valuable tool for researchers studying the intricate mechanisms of protein folding.
Furthermore, the steric bulk of the methyl group can enhance a peptide's resistance to enzymatic degradation. By hindering the access of proteases to the peptide backbone, 2-methylproline can increase the half-life and biological activity of peptide-based therapeutics.
| Feature | Proline | 2-Methylproline | Impact of 2-Methylproline |
| Peptide Bond Geometry | Can exist in both cis and trans conformations | Strongly prefers the trans conformation | Restricts folding pathways, reduces conformational heterogeneity. |
| Ring Flexibility | Relatively flexible pyrrolidine ring | Conformationally constrained due to steric hindrance | Induces specific puckering, influencing local secondary structure. |
| Structural Preference | Contributes to turns and loops | Potent stabilizer of β-turns and polyproline II helices | Enhances specific, well-defined secondary structures. |
| Protease Resistance | Susceptible to cleavage by certain proteases | Increased resistance to enzymatic degradation | Prolongs the biological activity and stability of peptides. |
Mechanistic Studies of Enzymatic Interactions
Enzymes often exhibit a high degree of specificity for their substrates, a phenomenon governed by precise molecular interactions within the enzyme's active site. nih.gov The unique structural properties of 2-methylproline make it a valuable probe for studying these interactions.
By altering the conformation of a peptide or protein, 2-methylproline can significantly influence enzyme-substrate interactions and catalytic activity. Derivatives of 2-methyl-L-proline have been identified as effective enzyme inhibitors. Their rigid structure can stabilize protein conformations that mimic the transition states of enzymatic reactions. This "transition-state mimicry" is a highly effective strategy for designing potent and specific enzyme inhibitors, which are invaluable tools in biochemical research and drug development.
The study of how 2-methylproline interacts with enzyme active sites provides critical insights into the structure and function of proline-binding pockets. Computational methods, such as molecular docking, are used to simulate the binding of 2-methylproline within these pockets. These simulations help researchers understand the specific steric and electronic interactions that govern substrate recognition and binding. By comparing the binding of proline and 2-methylproline, scientists can map the spatial constraints of an active site and identify key residues involved in catalysis.
| Research Application | Mechanism | Key Finding |
| Enzyme Inhibition | Stabilizes transition-state-like conformations in the active site. | Acts as an effective inhibitor for certain enzymes. |
| Protein Engineering | Incorporation into peptides influences stereochemistry. | Creates peptides with enhanced stability against proteases. |
| Metabolism Studies | Serves as a structural analog to probe enzyme-substrate interactions. | Helps in understanding the role of proline in various metabolic pathways. |
Fundamental Studies in Cellular Processes (excluding clinical outcomes)
Beyond its direct interactions with proteins and enzymes, this compound serves as a tool for investigating fundamental cellular processes at a molecular level. Its unique structure can be used to perturb and study complex biological pathways.
In particular, the compound is utilized in studies of protein synthesis. Its structure can interfere with the normal process of peptide chain elongation during translation. Research findings indicate that 2-methylproline can act as an inhibitor of protein synthesis pathways. In experimental cell culture systems, the compound has been observed to effectively lower the rate of protein production. This inhibitory effect makes it a useful agent for dissecting the intricate steps of protein translation and for identifying potential molecular targets within the ribosomal machinery.
Structure-Activity Relationship (SAR) Studies of Derivatives (molecular level, non-clinical)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 2-methylproline, SAR studies of its derivatives have provided valuable insights at the molecular level. Derivatives of 2-methyl-L-proline have been identified as effective enzyme inhibitors. Their mechanism often involves stabilizing protein conformations that mimic the transition states of enzymatic reactions, a highly sought-after property in the development of targeted inhibitors.
A systematic SAR analysis of a series of substituted benzylproline derivatives, which are structurally related to 2-methylproline, was conducted to investigate their inhibitory effects on the glutamine transporter ASCT2. The study revealed that substitutions on the phenyl ring of the benzylproline scaffold created potent inhibitors of ASCT2. A key finding was that the apparent binding affinity of these derivatives increased with the growing hydrophobicity of the side chain. This suggests that hydrophobic interactions play a crucial role in the binding of these inhibitors to the transporter. The benzylproline scaffold itself is considered a valuable starting point for the further development of more potent ASCT2 inhibitors.
The stereochemistry of 2-methylproline is a critical determinant of its molecular activity. The α-carbon of 2-methylproline is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (S)-2-Methylproline and (R)-2-Methylproline. The specific three-dimensional arrangement of the methyl group in these enantiomers dictates how they interact with other chiral molecules, such as enzymes and receptors, leading to potentially different biological effects. nih.gov
A significant impact of 2-methylproline's stereochemistry is observed when it is incorporated into a peptide chain. The steric bulk of the methyl group at the C2 position restricts the conformational flexibility of the pyrrolidine ring. This constraint has a profound effect on the geometry of the peptide bond. For instance, studies on dipeptides containing 2-methyl-allo-hydroxyproline have shown that the C2-methylation forces the prolyl amide bond to exist exclusively in the trans geometry. nih.gov This is a notable deviation from the natural amino acid proline, which can exist in both cis and trans conformations, a property that is vital for correct protein folding and function. nih.gov This stereochemically-driven conformational rigidity makes 2-methylproline a valuable tool for designing peptides with specific, predictable secondary structures. nih.gov
The table below summarizes the key stereochemical features of 2-methylproline and their impact on molecular properties.
| Stereochemical Feature | Impact on Molecular Property | Consequence for Biological Activity |
| Chiral α-carbon | Exists as (S) and (R) enantiomers | Enantiomers can exhibit different binding affinities and activities with chiral biological targets like enzymes and receptors. |
| α-Methyl group | Introduces steric hindrance | Restricts the rotation around the peptide bond, favoring the trans conformation over the cis conformation. |
| Conformational constraint | Reduces the flexibility of the pyrrolidine ring | Leads to more rigid and predictable peptide secondary structures, such as β-turns. |
The unique structural and stereochemical properties of 2-methylproline make it an excellent scaffold for the design of molecular probes for biological systems. A notable example is the development of a novel fluorescent chiral probe, DBD-trans-2-methyl-L-proline (DBD-M-Pro). nih.gov This probe was designed for the targeted recognition of amino functional groups and for chiral resolution. nih.gov
In this application, the (S)-2-methylproline structure provides a chiral environment that allows for the differentiation between the enantiomers of other amino compounds. The probe reacts with the D- and L-enantiomers of amino acids to form diastereomers, which can then be separated and quantified using techniques like ultra-performance liquid chromatography (UPLC) with a fluorescence detection system. nih.gov The DBD-M-Pro chiral probe has demonstrated high sensitivity and robust chiral selectivity, particularly for D-amino acids. nih.gov This makes it a valuable tool for studying the distribution and roles of D-amino acids in biological systems, which are increasingly recognized as potential biomarkers for various diseases. nih.gov
The table below outlines the components of the DBD-M-Pro molecular probe and their respective functions.
| Component of the Probe | Chemical Moiety | Function in the Molecular Probe |
| Chiral Recognition Element | (S)-2-methylproline | Provides the chiral center necessary to form diastereomeric complexes with D- and L-amino acids, enabling their separation. |
| Fluorescent Reporter Group | 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-F) | Allows for highly sensitive detection and quantification of the derivatized amino acids using fluorescence spectroscopy. |
| Reactive Group | Sulfonyl chloride of the DBD-F moiety | Reacts with the primary or secondary amine of the target amino acids to form a stable covalent bond. |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Methodologies for 2-Methylproline Hydrochloride
While established methods for the synthesis of this compound exist, ongoing research is focused on developing more efficient, stereoselective, and environmentally benign synthetic routes. Current strategies often begin with readily available precursors like (S)-proline or 5-hydroxy-2-pentanone. google.com One established laboratory-scale synthesis involves a three-step sequence starting from (S)-proline, which includes diastereoselective conversion to a cyclic acetal (B89532) derivative, followed by diastereoselective methylation and subsequent cleavage to yield (S)-2-methylproline. orgsyn.org An industrial approach utilizes 5-hydroxy-2-pentanone, which undergoes a condensation reaction with a cyanide source, followed by hydrolysis. google.com
Future research is directed towards the development of novel asymmetric syntheses to produce enantiomerically pure forms of this compound with higher yields and fewer reaction steps. Green chemistry principles are also being integrated, focusing on the use of less hazardous reagents and solvents, and minimizing waste generation. The formation of the hydrochloride salt is a critical final step, typically achieved by reacting the free amino acid with hydrochloric acid, which improves the compound's stability and handling characteristics.
Advanced Computational Design of Derivatives with Specific Properties
Computational modeling is emerging as a powerful tool to predict and design novel 2-methylproline derivatives with tailored properties. Density functional theory (DFT) calculations are being employed to investigate the conformational preferences of the 2-methylproline residue and its impact on the structure of peptides. rsc.orgnih.gov These studies have shown that the methyl group at the Cα position significantly influences the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerism of the peptide bond. rsc.orgnih.gov
By understanding these structure-property relationships at a molecular level, researchers can computationally screen virtual libraries of 2-methylproline derivatives to identify candidates with specific desired characteristics. For instance, computational methods can aid in the design of derivatives that act as potent enzyme inhibitors or receptor modulators by predicting their binding affinities and modes of interaction. myskinrecipes.com This in silico approach can accelerate the discovery of new therapeutic agents and functional molecules by prioritizing the synthesis and experimental evaluation of the most promising candidates. nih.gov
Expansion of Organocatalytic Applications
Proline and its derivatives have gained significant attention as highly effective and selective organocatalysts in a variety of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.govresearchgate.netorganic-chemistry.org The chiral pyrrolidine scaffold of 2-methylproline makes it a valuable candidate for the development of new organocatalysts. The presence of the methyl group can influence the steric and electronic environment of the catalytic center, potentially leading to improved reactivity and stereoselectivity compared to proline itself. researchgate.net
Future research in this area will likely focus on synthesizing novel 2-methylproline-derived organocatalysts and evaluating their performance in a broader range of asymmetric transformations. unibo.it There is also growing interest in immobilizing these catalysts on solid supports, such as polymers, to facilitate their recovery and reuse, which is a key aspect of developing sustainable chemical processes. nih.goveurekaselect.com The development of bifunctional organocatalysts, where the 2-methylproline moiety is combined with another functional group to promote a specific reaction, is another promising avenue of exploration. mdpi.com
Exploration in Materials Science and Polymer Chemistry
The rigid, chiral structure of 2-methylproline and its derivatives makes them attractive building blocks for the creation of novel polymers and materials with controlled architectures and functionalities. The incorporation of proline derivatives into polymer backbones has been shown to induce the formation of helical structures, which can be utilized for applications such as chiral separation. For example, poly(phenylacetylene)s bearing L-proline dipeptide derivatives have been shown to form one-handed helical polymers that can be used as chiral stationary phases in high-performance liquid chromatography (HPLC).
Future research will explore the synthesis and characterization of a wider range of polymers containing 2-methylproline. This includes the development of water-soluble and thermoresponsive polymers through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization of acrylamides containing proline moieties. acs.org The unique conformational constraints imposed by the 2-methylproline unit can be harnessed to control the macroscopic properties of materials, leading to the development of novel hydrogels, biodegradable plastics, and materials for drug delivery and protein therapeutics. chinesechemsoc.orgacs.org
Elucidation of Broader Biological Roles at the Molecular Level
While the primary interest in 2-methylproline has been as a synthetic building block, there is a growing effort to understand its broader biological roles at the molecular level. As a proline analog, 2-methylproline can be used as a tool to probe the structural and functional importance of proline residues in peptides and proteins. myskinrecipes.com The methyl group can stabilize specific conformations, such as β-turns and polyproline II (PII) helices, which are crucial for protein folding and protein-protein interactions. rsc.org
Q & A
Q. Q: What are the critical parameters to optimize during the three-step synthesis of (S)-2-methylproline hydrochloride from proline?
A: The synthesis involves (1) chloral hydrate-mediated reaction, (2) intermediate isolation, and (3) HCl salt formation. Key parameters include:
- Reagent stoichiometry : Excess chloral hydrate (211.6 mmol vs. 99 mmol proline) ensures complete conversion .
- Solvent choice : MeCN is preferred for its inertness and compatibility with MgSO₄ as a drying agent .
- Temperature control : Room temperature storage post-synthesis prevents degradation of the hygroscopic hydrochloride salt .
For reproducibility, document each step’s reaction time, pH adjustments, and purification methods (e.g., recrystallization solvents).
Advanced Research: Enantiomeric Purity Analysis
Q. Q: How can researchers validate the enantiomeric purity of 2-methylproline hydrochloride, and what contradictions exist in reported methods?
A:
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak®) with a polar organic mobile phase. Compare retention times against (R)-enantiomer standards .
- Contradictions : Some studies report baseline separation using hexane/isopropanol, while others recommend methanol/water gradients for polar derivatives . Validate methods against synthetic intermediates (e.g., methyl esters in ) to resolve discrepancies .
- Circular Dichroism (CD) : Confirm optical activity at 210–230 nm, correlating with the α-methyl group’s stereochemical influence .
Basic Research: Stability and Storage
Q. Q: What storage conditions are recommended for this compound, and how does humidity affect its stability?
A:
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the pyrrolidine ring .
- Humidity control : Hygroscopicity necessitates desiccants (e.g., silica gel) to avoid deliquescence, which can hydrolyze the methyl ester in related derivatives .
- Degradation testing : Monitor via TLC or NMR for byproducts like proline or 2-methylproline under accelerated conditions (40°C/75% RH) .
Advanced Research: Conformational Effects in Peptide Synthesis
Q. Q: How does the α-methyl group in this compound influence peptide backbone conformation compared to proline?
A:
- Steric hindrance : The α-methyl group restricts pyrrolidine ring puckering, favoring Cγ-endo conformations. This alters peptide helicity and β-turn propensity .
- Comparative studies : Use X-ray crystallography or NMR to compare model peptides (e.g., Ac-Pro-NHMe vs. Ac-2-MePro-NHMe). Computational MD simulations (AMBER/CHARMM) can predict thermodynamic stability .
- Biological implications : Reduced enzymatic cleavage in collagen-mimetic peptides due to restricted backbone flexibility .
Basic Research: Impurity Profiling
Q. Q: What analytical techniques are suitable for identifying impurities in this compound batches?
A:
- TLC : Use silica gel plates with ninhydrin staining to detect unreacted proline or methyl esters .
- HPLC-UV : A C18 column with 0.1% TFA in water/acetonitrile gradients resolves residual chloral hydrate (retention time ~5.2 min) .
- Quantification : Limit unreacted proline to <0.5% per ICH Q3A guidelines .
Advanced Research: Resolving Data Contradictions
Q. Q: How can conflicting reports on the catalytic activity of this compound in asymmetric synthesis be reconciled?
A:
- Reaction conditions : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or metal co-catalysts (e.g., Cu²⁺ vs. Zn²⁺) .
- Multi-technique validation : Pair NMR reaction monitoring with DFT calculations to map transition states and identify rate-limiting steps .
- Meta-analysis : Compare literature data using standardized metrics (e.g., enantiomeric excess vs. turnover frequency) .
Basic Research: Method Validation for Purity Analysis
Q. Q: What parameters should be validated when developing an HPLC method for this compound?
A:
- Linearity : Test 1–100 μg/mL with R² ≥0.999 .
- Accuracy : Spike recovery (98–102%) using proline and methyl ester impurities .
- Precision : Intraday/interday RSD ≤2% .
- Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess retention time stability .
Advanced Research: Computational Modeling
Q. Q: How can molecular docking studies predict the role of this compound in enzyme inhibition?
A:
- Ligand preparation : Optimize protonation states at physiological pH (e.g., HCl salt dissociation) using Schrödinger’s Epik .
- Target enzymes : Dock into prolyl oligopeptidase (PDB: 1QFM) or collagenase (PDB: 1CGL) active sites. Compare binding energies (ΔG) with proline .
- MD simulations : Simulate 100 ns trajectories to assess stability of enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
